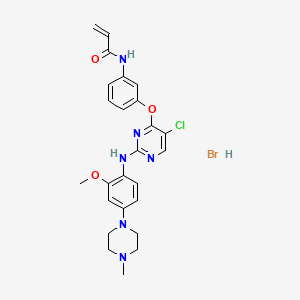
MO-Chminaka
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the CB1 receptor (Ki = 0.9 nM). MO-CHMINACA is structurally similar to AB-CHMINACA by bearing an identical methylcyclohexyl group; however, the carboxamide-linked aminocarbonyl-2-methylpropyl side chain is substituted with an ester-linked 3,3-dimethylbutyl methyl ester. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
1. Discovery in Materials Science
The application of a multi-objective genetic algorithm-assisted combinatorial materials search (MOGACMS) strategy led to the development of a new green phosphor, Na2MgGeO4:Mn2+, for use in cold cathode fluorescent lamps (CCFLs) in liquid crystal displays (LCDs). This method systematically controls experimental inconsistency, a common problem in high-throughput combinatorial experiments, by optimizing both experimental inconsistency and material property simultaneously (Sharma, Kulshreshtha, & Sohn, 2009).
2. Clean Energy Applications
MOFs (Metal-Organic Frameworks) are used for clean energy applications, including hydrogen storage, methane storage, and carbon dioxide capture. Their high surface areas and chemically-tunable structures make them suitable for trapping gas molecules in confined spaces, addressing significant challenges in clean energy research (Ma & Zhou, 2010).
3. Neuroplasticity Research
MO (mustard oil) has been used to study neuroplastic changes in nociceptive neurons. Application of MO to tooth pulp showed prolonged "central sensitization" in brain stem neurons, providing insights into the mechanisms of neuroplasticity and pain perception (Chiang et al., 2002).
4. Chemical Sensing and Detection
Luminescent metal-organic frameworks (MOFs) demonstrate potential in chemical and biological sensing and detection due to their photoluminescence properties. This includes applications in environmental monitoring and explosive detection (Hu, Deibert, & Li, 2014).
5. Environmental Remediation
MOFs have been explored for environmental remediation, particularly for the detection and removal of toxic gases and vapors. Their high porosity and photosensitivity enable them to sense, adsorb, and catalytically reduce harmful substances like chromium Cr(VI) ions from water (Li et al., 2021).
6. Model Organism Research
In model organism (MO) research, MOs provide a basic understanding of biology and disease. They help in identifying and understanding the function of genes and proteins, and in performing chemical screens to test drug efficacy and toxicity. MO research faces challenges in rigor, validation, reproducibility, and translatability (Cheng et al., 2022).
properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 |
IUPAC Name |
(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl) 1-(cyclohexylmethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-22(2,3)19(21(26)27-4)28-20(25)18-16-12-8-9-13-17(16)24(23-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3 |
InChI Key |
SUEOBRAXHJBVGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)OC)OC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Appearance |
Assay:≥98%A crystalline solid |
synonyms |
1-Methoxy 3,3-dimethyl-1-oxobutan-2-yl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




